molecular formula C12H11ClN4O3 B2533423 Methyl 1-(4-chlorophenyl)-4-hydrazino-6-oxo-1,6-dihydro-3-pyridazinecarboxylate CAS No. 338418-80-7

Methyl 1-(4-chlorophenyl)-4-hydrazino-6-oxo-1,6-dihydro-3-pyridazinecarboxylate

Cat. No.: B2533423
CAS No.: 338418-80-7
M. Wt: 294.7
InChI Key: XJRMLPFKVZBSET-UHFFFAOYSA-N
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Description

Methyl 1-(4-chlorophenyl)-4-hydrazino-6-oxo-1,6-dihydro-3-pyridazinecarboxylate is a chemical compound that belongs to the class of pyridazine derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the chlorophenyl and hydrazino groups in its structure imparts unique chemical properties that make it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-chlorophenyl)-4-hydrazino-6-oxo-1,6-dihydro-3-pyridazinecarboxylate typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as diethyl oxalate, under reflux conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a base such as sodium hydride.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, the use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality in industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-chlorophenyl)-4-hydrazino-6-oxo-1,6-dihydro-3-pyridazinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form the corresponding azo compound.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of azo compounds.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 1-(4-chlorophenyl)-4-hydrazino-6-oxo-1,6-dihydro-3-pyridazinecarboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of novel materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of Methyl 1-(4-chlorophenyl)-4-hydrazino-6-oxo-1,6-dihydro-3-pyridazinecarboxylate involves its interaction with specific molecular targets. The hydrazino group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(4-bromophenyl)-4-hydrazino-6-oxo-1,6-dihydro-3-pyridazinecarboxylate
  • Methyl 1-(4-fluorophenyl)-4-hydrazino-6-oxo-1,6-dihydro-3-pyridazinecarboxylate
  • Methyl 1-(4-methylphenyl)-4-hydrazino-6-oxo-1,6-dihydro-3-pyridazinecarboxylate

Uniqueness

The presence of the chlorophenyl group in Methyl 1-(4-chlorophenyl)-4-hydrazino-6-oxo-1,6-dihydro-3-pyridazinecarboxylate imparts unique electronic and steric properties that can influence its reactivity and biological activity. Compared to its bromophenyl, fluorophenyl, and methylphenyl analogs, the chlorophenyl derivative may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a distinct compound for research and development.

Properties

IUPAC Name

methyl 1-(4-chlorophenyl)-4-hydrazinyl-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O3/c1-20-12(19)11-9(15-14)6-10(18)17(16-11)8-4-2-7(13)3-5-8/h2-6,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRMLPFKVZBSET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=O)C=C1NN)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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